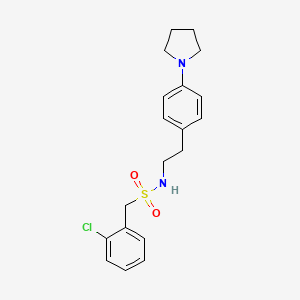![molecular formula C14H18N2OS B2925308 (E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide CAS No. 865544-75-8](/img/structure/B2925308.png)
(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide, commonly referred to as MPTP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MPTP is a heterocyclic compound that possesses a pivalamide group and a benzothiazole moiety. This compound is widely used in the field of neuroscience to study the mechanisms of action of Parkinson's disease.
作用機序
MPTP is converted into MPP+ by the enzyme MAO-B in the brain. MPP+ selectively damages dopaminergic neurons in the substantia nigra by inhibiting complex I of the electron transport chain. This leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production, ultimately resulting in the death of dopaminergic neurons.
Biochemical and Physiological Effects:
MPTP-induced Parkinsonism in animal models has been extensively studied to understand the biochemical and physiological effects of Parkinson's disease. The loss of dopaminergic neurons in the substantia nigra leads to a decrease in dopamine levels in the striatum, resulting in motor deficits such as tremors, rigidity, and bradykinesia. MPTP-induced Parkinsonism also leads to the accumulation of alpha-synuclein protein in the substantia nigra, which is a hallmark of Parkinson's disease.
実験室実験の利点と制限
MPTP-induced Parkinsonism in animal models is a widely used tool to study the mechanisms of action of Parkinson's disease. MPTP-induced Parkinsonism mimics the symptoms of Parkinson's disease in humans, making it an ideal model for studying the disease. However, there are limitations to using MPTP-induced Parkinsonism in animal models. MPTP-induced Parkinsonism is a model of acute Parkinson's disease and does not mimic the chronic nature of the disease. Additionally, MPTP-induced Parkinsonism does not replicate the genetic and environmental factors that contribute to the onset of Parkinson's disease in humans.
将来の方向性
There are several future directions for the use of MPTP in scientific research. One area of research is the development of new therapies for Parkinson's disease. MPTP-induced Parkinsonism can be used to test the efficacy of new therapies for the disease. Another area of research is the study of the genetic and environmental factors that contribute to the onset of Parkinson's disease. MPTP-induced Parkinsonism can be used to study the interaction between genetic and environmental factors in the development of the disease. Finally, there is a need for the development of new animal models that replicate the chronic nature of Parkinson's disease in humans.
合成法
The synthesis of MPTP involves the reaction of 3-ethylbenzothiazolium chloride with pivaloyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain MPTP in its pure form.
科学的研究の応用
MPTP is primarily used in scientific research to study the mechanisms of action of Parkinson's disease. Parkinson's disease is a neurodegenerative disorder that affects the central nervous system and results in the loss of dopaminergic neurons in the substantia nigra. MPTP is converted into MPP+ (1-methyl-4-phenylpyridinium ion) by the enzyme monoamine oxidase B (MAO-B) in the brain. MPP+ selectively damages dopaminergic neurons in the substantia nigra, resulting in the symptoms of Parkinson's disease.
特性
IUPAC Name |
N-(3-ethyl-1,3-benzothiazol-2-ylidene)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS/c1-5-16-10-8-6-7-9-11(10)18-13(16)15-12(17)14(2,3)4/h6-9H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZOBQRWTXHTJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-butyl-4-((1-(2-chlorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/structure/B2925227.png)
![N-(2,3-dimethylphenyl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide](/img/structure/B2925228.png)
![2-(Furan-2-yl)-5-(piperidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2925229.png)

![2-[[1-(Oxane-4-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2925234.png)
![N-(2-ethylphenyl)-2-(4-(4-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2925235.png)

![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2925237.png)
![Ethyl 4-((4-(benzo[b]thiophen-5-ylcarbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2925239.png)
![N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2-[ethyl(prop-2-yn-1-yl)amino]acetamide](/img/structure/B2925240.png)

